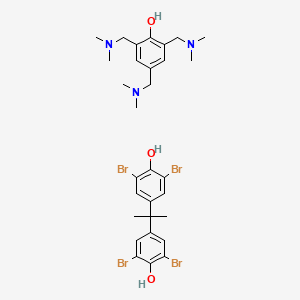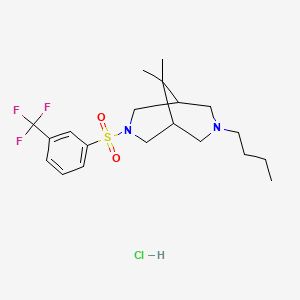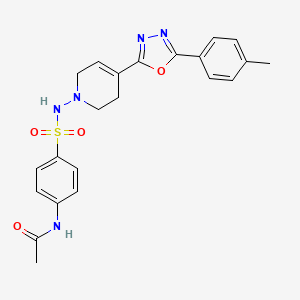
3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- is a complex organic compound that features a cyclobutene ring, a dione functional group, and various substituents including a methylamino group and a piperidinylmethyl-pyridinyl-oxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- typically involves multiple steps:
Formation of the Cyclobutene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Dione Functional Group: Oxidation reactions are commonly used to introduce the dione functionality.
Substitution Reactions: The various substituents are introduced through nucleophilic substitution reactions, often under specific conditions to ensure the correct regiochemistry and stereochemistry.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutene ring and the dione functional group.
Reduction: Reduction reactions can be used to modify the dione group to other functional groups such as alcohols or ketones.
Substitution: The various substituents can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context and the nature of the substituents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutene Derivatives: Compounds with similar cyclobutene rings and dione functionalities.
Pyridinyl-oxy Compounds: Compounds with similar pyridinyl-oxy groups.
Piperidinylmethyl Derivatives: Compounds with similar piperidinylmethyl substituents.
Uniqueness
The uniqueness of 3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- lies in its combination of functional groups and the specific stereochemistry, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
103922-34-5 |
|---|---|
Molekularformel |
C20H26N4O3 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
3-(methylamino)-4-[[(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C20H26N4O3/c1-21-17-18(20(26)19(17)25)23-8-3-6-12-27-16-13-15(7-9-22-16)14-24-10-4-2-5-11-24/h3,6-7,9,13,21,23H,2,4-5,8,10-12,14H2,1H3/b6-3+ |
InChI-Schlüssel |
MFYXFHKFCSAAQL-ZZXKWVIFSA-N |
Isomerische SMILES |
CNC1=C(C(=O)C1=O)NC/C=C/COC2=NC=CC(=C2)CN3CCCCC3 |
Kanonische SMILES |
CNC1=C(C(=O)C1=O)NCC=CCOC2=NC=CC(=C2)CN3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide](/img/structure/B12698724.png)
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12698728.png)


